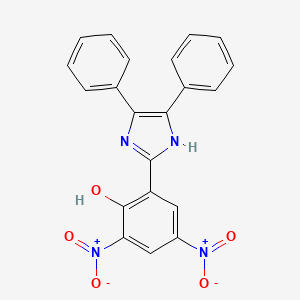![molecular formula C10H14N8O2 B15013218 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E)-butan-2-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15013218.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E)-butan-2-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(2E)-butan-2-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a carbohydrazide moiety
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(2E)-butan-2-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available starting materialsReaction conditions may involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino group in the oxadiazole ring can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group under suitable conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas or metal catalysts for reduction
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(2E)-butan-2-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability and energetic materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways .
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(2E)-butan-2-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and are often studied using various biochemical and molecular biology techniques .
Comparison with Similar Compounds
Similar compounds to 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(2E)-butan-2-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide include other oxadiazole and triazole derivatives. These compounds share similar structural features but may differ in their functional groups and overall properties. For example:
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound has additional nitro groups, which can affect its reactivity and applications.
3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: This compound combines oxadiazole and furazan rings, offering different energetic properties .
Properties
Molecular Formula |
C10H14N8O2 |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-butan-2-ylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C10H14N8O2/c1-4-5(2)12-14-10(19)7-6(3)18(17-13-7)9-8(11)15-20-16-9/h4H2,1-3H3,(H2,11,15)(H,14,19)/b12-5+ |
InChI Key |
NNXLCMRCOCEHOQ-LFYBBSHMSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=C(N(N=N1)C2=NON=C2N)C)/C |
Canonical SMILES |
CCC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15013141.png)

![N-({N'-[(Z)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013150.png)
![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B15013151.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15013170.png)
![3-Butyl-1-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-YL}-1-hydroxyurea](/img/structure/B15013172.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B15013176.png)
![N-[2-(4-ethylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B15013178.png)
![2-bromo-6-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate (non-preferred name)](/img/structure/B15013183.png)

![2-Amino-5-hydroxy-8-[(Z)-[(4-methoxyphenyl)imino]methyl]-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile](/img/structure/B15013207.png)
![N-benzyl-6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15013211.png)

![N-(4-ethylphenyl)-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15013234.png)
